1-(4-methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-Methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity, and a methoxyphenyl group that can influence its chemical properties.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, propargyl bromide, and hydrazine hydrate.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methoxybenzaldehyde and hydrazine hydrate.
Cyclization: The intermediate undergoes cyclization with propargyl bromide to form the pyrazolo[3,4-d]pyrimidin-4-one core.
Final Product:
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-en-1-yl group.
Substitution: The methoxy group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound has been shown to affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with similar compounds such as:
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol:
1-(2-Methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one: This chalcone derivative has shown antimalarial activity and can be compared in terms of its biological effects and synthetic routes.
The uniqueness of this compound lies in its specific pyrazolo[3,4-d]pyrimidin-4-one core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N4O2/c1-3-8-18-10-16-14-13(15(18)20)9-17-19(14)11-4-6-12(21-2)7-5-11/h3-7,9-10H,1,8H2,2H3 |
InChI Key |
CYAYVXHWEYJPMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=C |
Origin of Product |
United States |
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